Cas no 1616601-81-0 ((3-Chloro-2-fluoro-4-methoxyphenyl)methanol)

(3-Chloro-2-fluoro-4-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-Chloro-2-fluoro-4-methoxyphenyl)methanol
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- MDL: MFCD28523088
- Inchi: 1S/C8H8ClFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3
- InChI Key: WWCZTFCXTXPDQM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(CO)=C1F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517610-1 g |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 1g |
€1,054.90 | 2023-04-17 | ||
Advanced ChemBlocks | N26726-1G |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 95% | 1G |
$660 | 2023-09-15 | |
abcr | AB517610-1g |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol; . |
1616601-81-0 | 1g |
€819.60 | 2025-02-27 | ||
Ambeed | A701041-1g |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 95% | 1g |
$891.0 | 2024-04-23 | |
Advanced ChemBlocks | N26726-100MG |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 95% | 100MG |
$205 | 2023-09-15 | |
Aaron | AR01KAKD-500mg |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 95% | 500mg |
$687.00 | 2025-02-12 | |
abcr | AB517610-500 mg |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 500MG |
€767.10 | 2023-04-17 | ||
Advanced ChemBlocks | N26726-250MG |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 95% | 250MG |
$330 | 2023-09-15 | |
abcr | AB517610-500mg |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol; . |
1616601-81-0 | 500mg |
€600.20 | 2025-02-27 | ||
Aaron | AR01KAKD-250mg |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol |
1616601-81-0 | 95% | 250mg |
$604.00 | 2025-02-12 |
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on (3-Chloro-2-fluoro-4-methoxyphenyl)methanol
Comprehensive Guide to (3-Chloro-2-fluoro-4-methoxyphenyl)methanol (CAS No. 1616601-81-0)
(3-Chloro-2-fluoro-4-methoxyphenyl)methanol (CAS No. 1616601-81-0) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This aromatic alcohol, featuring chloro, fluoro, and methoxy substituents, is increasingly sought after due to its unique structural properties and reactivity. Researchers and industry professionals are exploring its potential as a key intermediate in drug discovery and material science, particularly in the development of novel bioactive molecules.
The compound's molecular structure combines halogenated aromatic characteristics with an alcohol functional group, making it valuable for cross-coupling reactions and other synthetic transformations. Recent studies highlight its utility in creating fluorinated pharmaceutical compounds, a growing sector in medicinal chemistry due to the enhanced metabolic stability and bioavailability that fluorine substitution can provide. The presence of both chlorine and fluorine atoms in the ortho and meta positions relative to the hydroxymethyl group creates interesting electronic effects that influence its reactivity patterns.
From a synthetic chemistry perspective, (3-Chloro-2-fluoro-4-methoxyphenyl)methanol serves as a versatile building block. Its applications extend to the preparation of liquid crystal materials and specialty polymers, where its aromatic core and functional groups contribute to desired material properties. The compound's stability under various conditions makes it particularly useful for multi-step synthetic sequences, a feature that has attracted attention from process chemists working on scale-up production of complex molecules.
Market trends indicate growing demand for fluorinated aromatic compounds like 1616601-81-0, driven by advancements in pharmaceutical research and specialty chemicals. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound and ensure its purity for research applications. Proper handling requires standard laboratory safety protocols, though it doesn't fall under hazardous material classifications that would require special regulatory controls.
Researchers frequently search for information about synthetic methods for fluorinated phenols and applications of chlorinated aromatic alcohols, making this compound relevant to current scientific inquiries. Its structural features align with contemporary interests in green chemistry approaches to functionalized aromatics, as scientists seek more sustainable methods for introducing halogens into organic frameworks. The methoxy group in particular offers opportunities for further derivatization, expanding the compound's utility in synthetic planning.
Quality specifications for (3-Chloro-2-fluoro-4-methoxyphenyl)methanol typically include purity assessments by chromatographic methods and confirmation of structural identity through spectroscopic analysis. Suppliers often provide technical data sheets detailing these parameters to assist researchers in selecting appropriate material for their specific applications. The compound's shelf stability and compatibility with common organic solvents contribute to its practicality in laboratory settings.
Emerging applications in medicinal chemistry continue to drive interest in this compound, particularly in the design of enzyme inhibitors and receptor modulators. Its structural motifs appear in several investigational compounds targeting neurological and metabolic disorders, reflecting broader trends in drug discovery. The presence of multiple substituents on the aromatic ring allows for precise modulation of electronic and steric properties in drug candidates.
From an industrial perspective, 1616601-81-0 represents an important intermediate in the synthesis of more complex molecules. Process chemists value such building blocks for their reliability in multi-step syntheses and predictable reactivity patterns. The compound's commercial availability from specialty chemical suppliers facilitates research and development activities across multiple sectors, contributing to its growing prominence in synthetic organic chemistry.
Environmental and safety considerations for (3-Chloro-2-fluoro-4-methoxyphenyl)methanol follow standard protocols for laboratory chemicals. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when handling the compound in powder or solution form. Disposal should follow institutional guidelines for halogenated organic compounds, with particular attention to local environmental regulations.
The future outlook for this compound appears promising, with potential applications expanding into material science and catalysis. Researchers are investigating its use in designing novel ligands for transition metal catalysts and as a component in advanced polymeric materials. These developments align with broader scientific trends toward functionalized aromatic compounds with tailored properties for specific applications.
For synthetic chemists, understanding the reactivity of polyhalogenated aromatic alcohols like (3-Chloro-2-fluoro-4-methoxyphenyl)methanol is crucial for modern organic synthesis. The compound's behavior in various reaction conditions provides valuable insights for designing efficient synthetic routes to complex targets. Educational institutions increasingly include such compounds in advanced organic chemistry curricula to demonstrate important concepts in substituent effects and regioselectivity.
In summary, CAS 1616601-81-0 represents an important chemical building block with diverse applications in research and industry. Its unique combination of substituents offers multiple handles for chemical modification, making it valuable for creating molecular complexity. As research continues to uncover new applications for halogenated aromatic compounds, the significance of this specific methanol derivative is likely to grow, solidifying its position as a useful tool in synthetic chemistry.
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